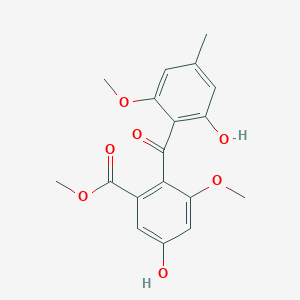

Monomethylsulochrin

Vue d'ensemble

Description

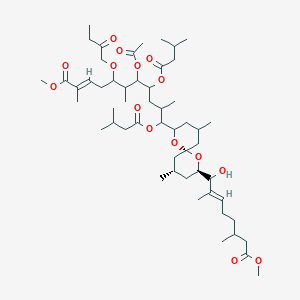

Monomethylsulochrin is a fungal metabolite that has been found in Rhizoctonia . It is active against H. pylori with a minimum inhibitory concentration (MIC) of 10 µg/ml .

Synthesis Analysis

Monomethylsulochrin has been isolated from the biomass extract of Aspergillus sp . The chromatographic profiles of the extract were determined by high-performance liquid chromatography coupled with a diode-array UV-Vis detector (HPLC-DAD-UV), and the molecular identification of monomethylsulochrin was carried out by electrospray ionization mass spectrometry in tandem (LC-ESI-MS-MS) and nuclear magnetic resonance (NMR) .Molecular Structure Analysis

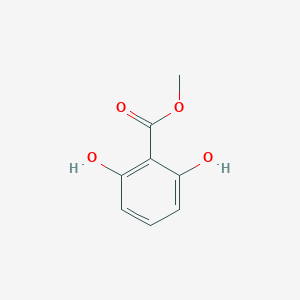

Monomethylsulochrin has a molecular formula of C18H18O7 . It is also known as 5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxy-benzoic acid, methyl ester .Chemical Reactions Analysis

While specific chemical reactions involving Monomethylsulochrin are not detailed in the search results, it’s worth noting that Monomethylsulochrin is a potent antibacterial metabolite .Physical And Chemical Properties Analysis

Monomethylsulochrin has a molecular weight of 346.33 . It follows the Lipinski Rule of five and Ghose, Veber, Egan, and Muegge criteria .Applications De Recherche Scientifique

Antileishmanial Activity

Monomethylsulochrin has been studied for its potential in treating Leishmaniasis , a serious health problem affecting over a billion people globally. It exhibits inhibitory effects against Leishmania amazonensis , both in promastigote and intracellular amastigote forms . The compound’s ability to inhibit sterol 14-alpha-demethylase (CYP51), a key enzyme in the sterol biosynthesis pathway of Leishmania species, makes it a promising candidate for new therapeutic strategies .

Antimicrobial Properties

Research has demonstrated that Monomethylsulochrin possesses antimicrobial activity against a range of bacteria, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis , and Staphylococcus aureus . Its moderate inhibitory effects on Helicobacter pylori further highlight its potential as an antimicrobial agent .

Cytotoxicity Evaluation

Monomethylsulochrin has been isolated from marine-derived fungus Aspergillus sp. and evaluated for its cytotoxicity against the K562 cell line. The compound’s ability to induce cell death in cancer cells positions it as a potential candidate for anticancer drug development .

Molecular Docking Studies

In silico molecular docking studies have shown that Monomethylsulochrin can act as an inhibitor of therapeutic targets for human trypanosomiasis and leishmaniasis. Its compliance with the Lipinski Rule of Five and other drug-likeness criteria suggests that it has favorable properties for further drug development .

Environmental Science Applications

While specific studies on Monomethylsulochrin’s role in environmental science were not found, the general principles of environmental exposure science indicate that understanding the chemical properties of compounds like Monomethylsulochrin is crucial. These properties determine human exposure to chemicals and their distribution and bioavailability in the environment .

Biotechnological Implications

Monomethylsulochrin’s antimicrobial properties make it a valuable compound in biotechnology, particularly in the development of new antibiotics and the study of endophytic fungi. Its potential for use in creating antibacterial agents from natural sources is significant .

Mécanisme D'action

Target of Action

Monomethylsulochrin, a potent antibacterial metabolite, has been found to interact with CYP51 , a validated target for the design of new leishmanicidal agents . CYP51 plays a crucial role in sterol biosynthesis, which is essential for the survival and growth of many organisms.

Mode of Action

The mode of action of Monomethylsulochrin involves its interaction with CYP51. The enzyme-substrate interaction between Monomethylsulochrin and CYP51 has been investigated using molecular docking . This interaction leads to changes in the biological activity of the target, thereby exerting its leishmanicidal effects.

Biochemical Pathways

Sterols are vital components of cell membranes, and disruption of their biosynthesis can lead to detrimental effects on cell viability and function .

Result of Action

Monomethylsulochrin exhibits potent antibacterial activity, particularly against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 31.25 μg/mL . It also shows leishmanicidal activity against promastigote forms . The ultrastructural alterations in parasites due to Monomethylsulochrin were evaluated by transmission electron microscopy .

Action Environment

The action of Monomethylsulochrin can be influenced by various environmental factors. For instance, its solubility in water is relatively low, but it can dissolve in organic solvents such as ethanol and dimethylformamide . This suggests that the compound’s action, efficacy, and stability might be affected by the solvent environment.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O7/c1-9-5-12(20)16(13(6-9)23-2)17(21)15-11(18(22)25-4)7-10(19)8-14(15)24-3/h5-8,19-20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOBKBUGVMLSEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)C(=O)C2=C(C=C(C=C2OC)O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Monomethylsulochrin | |

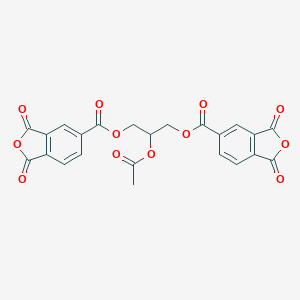

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.